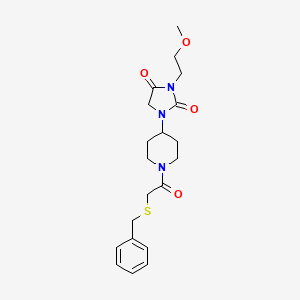![molecular formula C18H16BrN7O2S B3016821 4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1115960-47-8](/img/structure/B3016821.png)
4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine" is a complex molecule that appears to be related to a class of central nervous system agents. The structure suggests the presence of a piperazine ring, which is a common feature in molecules that interact with various neurotransmitter receptors, such as serotonin (5-HT) receptors.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a set of 4-alkyl-1-(o-methoxyphenyl)piperazines containing a terminal benzotriazole fragment were synthesized, indicating that the benzotriazole moiety contributes to the affinity for 5-HT1A and 5-HT2 receptors . Another study prepared a series of p-alkylbenzamido derivatives of piperazines, which showed high binding affinity to 5-HT1A receptors, suggesting that the size of the substitution groups on the benzamido group affects the receptor affinity . These studies provide insights into the synthetic routes that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring, which is known to interact with 5-HT1A receptors. The presence of a 2-methoxyphenyl group is a common feature in ligands with high affinity for these receptors . The pyridazine and benzoxazine moieties in the compound may contribute to its binding properties and overall biological activity, although specific studies on this exact structure are not provided in the data.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, with 6-bromomethylpyrazin-2(1H)-ones being converted into various derivatives, including piperazine-2,5-diones and pyrazin-2(1H)-ones, by reaction with methoxide and other nucleophiles . This suggests that the compound may also undergo reactions with nucleophiles, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
While the provided data does not include specific physical and chemical properties of the compound, the structural features such as the piperazine ring and methoxyphenyl group suggest it would have properties typical of aromatic heterocyclic compounds. These might include moderate to high solubility in organic solvents, potential for hydrogen bonding, and the ability to interact with biological targets such as neurotransmitter receptors .
Relevant Case Studies
One of the related compounds, a 2-methoxyphenyl substituted 2-piperazinylmethylimidazopyridine, was found to be a potent and selective D4 dopamine receptor partial agonist, which induced penile erection in vivo in rats . This indicates that compounds with similar structural features may have significant biological effects and potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds, including 1,2,4-triazole derivatives and pyridazinone-based derivatives, has been extensively studied. These compounds are synthesized through various chemical reactions involving ester ethoxycarbonylhydrazones with primary amines or by treating hydrazinylpyridazine with different reagents. These processes often yield compounds with potential biological activities, highlighting the chemical versatility and synthetic accessibility of this class of compounds (Bektaş et al., 2010).
Biological Activities and Potential Therapeutic Uses
Anticonvulsant Activity
Several derivatives of related chemical structures have been synthesized and evaluated for their anticonvulsant activity in various animal models. These studies have identified compounds with significant protective effects in models of epilepsy, suggesting potential therapeutic applications for seizure disorders. The detailed structure-activity relationship analyses have helped in identifying key chemical features responsible for anticonvulsant activity, guiding the development of more effective and selective therapeutic agents (Obniska et al., 2015).
properties
IUPAC Name |
N-(3-bromophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN7O2S/c19-11-4-3-5-12(8-11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-6-1-2-7-24/h3-5,8,10H,1-2,6-7,9H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLDOIWTTWPUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)

![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)
![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)